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molecular formula C5H4Cl2S B105426 2,5-Dichloro-3-methylthiophene CAS No. 17249-90-0

2,5-Dichloro-3-methylthiophene

Cat. No. B105426
M. Wt: 167.06 g/mol
InChI Key: BUWSFDLUTRHPBO-UHFFFAOYSA-N
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Patent
US06048880

Procedure details

To a stirred solution of 2,5-dichloro-3-methylthiophene [prepared according to the method of J. Amer. Chim. Soc., 1971, 333.] (11.8 g) in CH2Cl2 (200 mL) was added TiCL1 (37.94 g) and dichloromethyl methyl ether (12.6 g) at -10° C. After stirring for 4 hours, the reaction mixture was poured into ice-water and the whole was stirred vigorously for 30 minutes. The resulting mixture was extracted with CH2Cl2 (200 ml×1), and the organic layers was washed with saturated NaHCO3 solution(100 mL×1), brine (100 mL×1), dried over MgSO4, and concentrated in vacuo. The resulting residue was purified by distillation (bp : 140-145° C./10 mmHg) to provide the subtitle compound (11.75 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.6 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:3][C:4](Cl)=[CH:5][C:6]=1[CH3:7].C[O:10]C(Cl)Cl.[CH2:14]([Cl:16])Cl>>[Cl:1][C:2]1[S:3][C:14]([Cl:16])=[C:5]([CH3:4])[C:6]=1[CH:7]=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1SC(=CC1C)Cl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
12.6 g
Type
reactant
Smiles
COC(Cl)Cl
Name
Quantity
200 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the whole was stirred vigorously for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with CH2Cl2 (200 ml×1)
WASH
Type
WASH
Details
the organic layers was washed with saturated NaHCO3 solution(100 mL×1), brine (100 mL×1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The resulting residue was purified by distillation (bp : 140-145° C./10 mmHg)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC=1SC(=C(C1C=O)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 11.75 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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